molecular formula C9H12N2O2S B13573257 2-((Ethylthio)methyl)-4-methylpyrimidine-5-carboxylic acid

2-((Ethylthio)methyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13573257
M. Wt: 212.27 g/mol
InChI Key: BFJKOJSMSUQWBJ-UHFFFAOYSA-N
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Description

2-((Ethylthio)methyl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features an ethylthio group attached to the methyl group at the second position and a carboxylic acid group at the fifth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Ethylthio)methyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylpyrimidine-5-carboxylic acid with ethylthiomethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-((Ethylthio)methyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((Ethylthio)methyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((Ethylthio)methyl)-4-methylpyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The ethylthio group and carboxylic acid moiety play crucial roles in binding to the target site, influencing the compound’s overall efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-methylpyrimidine-5-carboxylic acid: Lacks the ethylthio group, which may result in different chemical and biological properties.

    2-((Methylthio)methyl)-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a methylthio group instead of an ethylthio group, potentially affecting its reactivity and interactions.

Uniqueness

2-((Ethylthio)methyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(ethylsulfanylmethyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O2S/c1-3-14-5-8-10-4-7(9(12)13)6(2)11-8/h4H,3,5H2,1-2H3,(H,12,13)

InChI Key

BFJKOJSMSUQWBJ-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NC=C(C(=N1)C)C(=O)O

Origin of Product

United States

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